Lithiumisoquinoline-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithiumisoquinoline-1-sulfinate is a compound that belongs to the class of organosulfur compounds. It is derived from isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithiumisoquinoline-1-sulfinate typically involves the reaction of isoquinoline with lithium sulfinate. One common method is the deprotonation of isoquinoline using a strong base such as lithium diisopropylamide (LDA) in a suitable solvent like tetrahydrofuran (THF). This is followed by the addition of a sulfinate source, such as lithium sulfinate, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Lithiumisoquinoline-1-sulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols or sulfides
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Lithiumisoquinoline-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of lithiumisoquinoline-1-sulfinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These are sulfur(VI) compounds with similar structural features and reactivity.
Sulfonates: These are oxidation products of sulfinates and share similar chemical properties.
Thiols and Sulfides: These are reduction products of sulfinates and have comparable reactivity in certain chemical reactions
Uniqueness
Lithiumisoquinoline-1-sulfinate is unique due to its specific combination of the isoquinoline core and the sulfinate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H6LiNO2S |
---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
lithium;isoquinoline-1-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Li/c11-13(12)9-8-4-2-1-3-7(8)5-6-10-9;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
SSJNMDKUGFCHPV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CN=C2S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.